1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Overview
Description
1-Methyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C6H9NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-5-oxopyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid. This reaction typically requires an oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield while minimizing the environmental impact of the chemical processes involved.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 1-methyl-5-oxopyrrolidine-2-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, yielding 1-methyl-5-hydroxypyrrolidine-2-carbaldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.
Major Products Formed
Oxidation: 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.
Reduction: 1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde.
Substitution: Derivatives with different functional groups replacing the aldehyde group.
Scientific Research Applications
1-Methyl-5-oxopyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-methyl-5-oxopyrrolidine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
1-Methyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific functional groups and reactivity. Its aldehyde group allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKGOSOTGGCFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824352-55-7 | |
Record name | 1-methyl-5-oxopyrrolidine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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